Bicyclo[3.2.1]octan-8-one
Overview
Description
Bicyclo[3.2.1]octan-8-one is a chemical compound with the formula C8H12O . It has a molecular weight of 124.1803 . The IUPAC Standard InChI is InChI=1S/C8H12O/c9-8-6-2-1-3-7(8)5-4-6/h6-7H,1-5H2 .
Synthesis Analysis
The synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones has been reported through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .Molecular Structure Analysis
The molecular structure of Bicyclo[3.2.1]octan-8-one is available as a 2D Mol file . The structure is based on the InChI code provided .Chemical Reactions Analysis
Theoretical investigations have been conducted on the structure, detonation properties, and stability of bicyclo[3.2.1]octane derivatives . The geometric structure calculations were performed at various levels .Physical And Chemical Properties Analysis
Bicyclo[3.2.1]octan-8-one is a powder with a melting point of 130-135°C . The storage temperature is room temperature .Scientific Research Applications
Enantioselective Synthesis
Bicyclo[3.2.1]octan-8-ones have been synthesized enantioselectively using a tandem Michael-Henry reaction. This process creates four stereogenic centers with good diastereoselectivity and high enantioselectivity (92-99% ee) (Ding, Zhao, Guo, & Arman, 2010).
Semi-Pinacol Rearrangement Approach
A diastereoselective method for synthesizing bicyclo[3.2.1]octan-2-ones and -3-ones involves the semi-pinacol rearrangement of 2,3-epoxy silyl ethers. This process is applicable to enantioselective syntheses using compounds like norcamphor (Lee, Kim, & Cha, 2008).
Reactions of Bicyclo[3.2.1]oct-6-en-8-ylidene
The compound Bicyclo[3.2.1]oct-6-en-8-ylidene can assume different conformations, leading to various rearrangement products through photochemical and thermal decomposition. This demonstrates the compound's potential for generating unique chemical structures (Brinker, Bespokoev, Reisenauer, & Schreiner, 2012).
Allyl Radicals with Bicyclo[3.2.1]octane Skeleton
Research on radicals with a Bicyclo[3.2.1]octan skeleton provides insights into nonbonding interactions in free radicals. The study indicates the absence of significant interactions between HOMO allyl and LUMO double bond in these radicals (Sustmann & Gellert, 1978).
Enantioselective Construction Methods
Advanced methods for the enantioselective construction of Bicyclo[3.2.1]octanes have been developed, focusing on single-step reactions from achiral precursors. These approaches include chiral Lewis acid catalysis and palladium-catalyzed Heck reactions (Presset, Coquerel, & Rodriguez, 2012).
Photolysis Studies
Photolysis of bicyclo[3.2.1]octan-2-one in nucleophilic solvents leads to various products derived from aldehydes and ketenes. This research provides insights into conformational analysis and potential methods to alter product ratios (Critch & Fallis, 1977).
Construction of Bicyclo[3.2.1]octane in Ent-Kauranoids
Innovative strategies for constructing the bicyclo[3.2.1]octane framework in ent-kauranoids have been explored. These advancements throw light on experimental design and biomimicry studies for understanding the origin of ent-kauranoids (Zhu, Huang, Yu, & Hong, 2015).
Safety And Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is similar to Bicyclo[3.2.1]octan-8-one, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests potential future directions for research into Bicyclo[3.2.1]octan-8-one and similar compounds.
properties
IUPAC Name |
bicyclo[3.2.1]octan-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-6-2-1-3-7(8)5-4-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSPMMFWDZEWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971027 | |
Record name | Bicyclo[3.2.1]octan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.2.1]octan-8-one | |
CAS RN |
55679-31-7 | |
Record name | Bicyclo(3.2.1)octan-8-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055679317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[3.2.1]octan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[3.2.1]octan-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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